molecular formula C17H17F3N4O3S B10955376 ethyl 2-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

ethyl 2-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B10955376
M. Wt: 414.4 g/mol
InChI Key: VSGIIIHHPGAOGZ-VOTSOKGWSA-N
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Description

ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole and pyrazole moieties also contribute to the compound’s overall biological activity by interacting with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(CHLORO)-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE makes it unique compared to similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C17H17F3N4O3S

Molecular Weight

414.4 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-prop-2-enylamino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17F3N4O3S/c1-4-8-24(12(25)7-6-11-9-21-23(3)10-11)16-22-14(17(18,19)20)13(28-16)15(26)27-5-2/h4,6-7,9-10H,1,5,8H2,2-3H3/b7-6+

InChI Key

VSGIIIHHPGAOGZ-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)/C=C/C2=CN(N=C2)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C=CC2=CN(N=C2)C)C(F)(F)F

Origin of Product

United States

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